molecular formula C10H13ClN2O2 B3033633 5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide CAS No. 1094477-34-5

5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No.: B3033633
CAS No.: 1094477-34-5
M. Wt: 228.67
InChI Key: JCTCJNZQHZAJPI-UHFFFAOYSA-N
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Description

5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxyethyl group attached to a benzamide core. Its unique structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The amino-substituted benzene is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated benzene derivative reacts with N-methyl-2-hydroxyethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chloro substituent or to modify the amino group.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of dechlorinated or modified amino derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It may act as a ligand for certain biological targets.

    Medicine: Investigated for its potential therapeutic effects. It may be used in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-chloro-N-(2-hydroxyethyl)benzamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    5-amino-2-chloro-N-methylbenzamide: Lacks the hydroxyethyl group, which may influence its solubility and interaction with biological targets.

    2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide:

Uniqueness

5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is unique due to the presence of all three functional groups (amino, chloro, and hydroxyethyl) on the benzamide core

Biological Activity

5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, a derivative of benzamide, is recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H11ClN2OC_9H_{11}ClN_2O and features an amino group at the second position, a chlorine atom at the fifth position, and hydroxyethyl and methyl substituents on the nitrogen atom of the amide group. These structural characteristics are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit heat shock protein 90 (HSP90), leading to destabilization of client proteins and subsequent cell death. This mechanism is significant in cancer therapy as HSP90 plays a critical role in protein folding and stability in cancer cells.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The compound's biochemical interactions include:

  • Cellular Effects : Studies have demonstrated that it induces necrotic cell death in mammalian cells at higher concentrations, while lower doses may exhibit therapeutic effects.
  • Metabolic Pathways : It is involved in metabolic pathways affecting lipid peroxidation through inhibition of glutathione peroxidase 4 (GPX4), impacting cellular oxidative stress responses.
  • Transport and Distribution : The compound's distribution within cells is influenced by specific transporters, affecting its localization and biological efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies :
    • In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The IC50 values indicated potent antiproliferative effects comparable to established chemotherapeutics .
    • Apoptosis assays revealed that treatment with this compound led to characteristic morphological changes in cancer cells, such as nuclear condensation and fragmentation, suggesting a mechanism involving programmed cell death .
  • Antimicrobial Activity :
    • A series of derivatives were synthesized and evaluated for their antiviral activity against human adenovirus (HAdV). Some analogues exhibited low micromolar potency with selectivity indexes exceeding 100, indicating their potential as therapeutic agents against viral infections .
    • The compound's ability to inhibit bacterial growth was assessed through various assays, confirming its role as a potential lead compound in drug development for infectious diseases.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Selectivity Index
AnticancerH1975 (NSCLC)0.0034>142
AntimicrobialHAdV0.27>100
Apoptosis InductionH1975 (NSCLC)Not DeterminedNot Applicable

Properties

IUPAC Name

5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-13(4-5-14)10(15)8-6-7(12)2-3-9(8)11/h2-3,6,14H,4-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTCJNZQHZAJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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